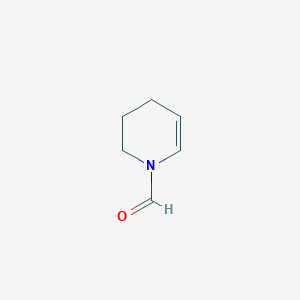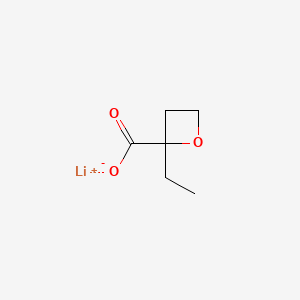
2-Ethyloxetane-2-carboxylic acid lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyloxetane-2-carboxylic acid; lithium salt: is a chemical compound with the molecular formula C_7H_12LiO_3. It is a lithium salt derivative of 2-ethyloxetane-2-carboxylic acid, which is a cyclic ester (lactone) with an ethyl group attached to the second carbon of the oxetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyloxetane-2-carboxylic acid; lithium salt typically involves the following steps:
Starting Material: : The synthesis begins with 2-ethyloxetane-2-carboxylic acid.
Lithium Salt Formation: : The carboxylic acid group is then converted to its lithium salt form through a reaction with lithium hydroxide (LiOH) or lithium carbonate (Li_2CO_3) in an aqueous or alcoholic solution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethyloxetane-2-carboxylic acid; lithium salt can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: : Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: : The lithium ion can be substituted with other cations, leading to the formation of different salts.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO_4) and chromic acid (H_2CrO_4).
Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH_4) can be used.
Substitution: : Various metal salts can be used to substitute the lithium ion.
Major Products Formed
Oxidation: : Carboxylic acids, esters, and amides.
Reduction: : Alcohols and other reduced derivatives.
Substitution: : Different metal salts depending on the substituting cation.
Scientific Research Applications
2-ethyloxetane-2-carboxylic acid; lithium salt has several applications in scientific research:
Chemistry: : It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: : It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-ethyloxetane-2-carboxylic acid; lithium salt exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or a base. In biochemical studies, it may interact with enzymes or other biomolecules to modulate their activity.
Comparison with Similar Compounds
2-ethyloxetane-2-carboxylic acid; lithium salt is unique due to its specific structure and reactivity. Similar compounds include other lithium salts of carboxylic acids, such as lithium acetate and lithium propionate. These compounds share similarities in their reactivity and applications but differ in their molecular structure and properties.
List of Similar Compounds
Lithium acetate
Lithium propionate
Lithium butyrate
Lithium benzoate
Properties
Molecular Formula |
C6H9LiO3 |
|---|---|
Molecular Weight |
136.1 g/mol |
IUPAC Name |
lithium;2-ethyloxetane-2-carboxylate |
InChI |
InChI=1S/C6H10O3.Li/c1-2-6(5(7)8)3-4-9-6;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
ADZSSJAYRDSVLK-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCC1(CCO1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



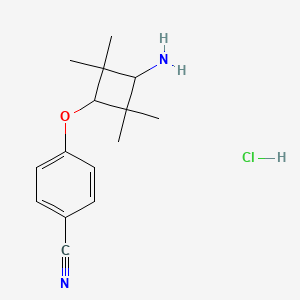

![(2R)-6-nitro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15361213.png)
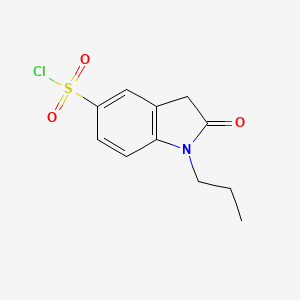


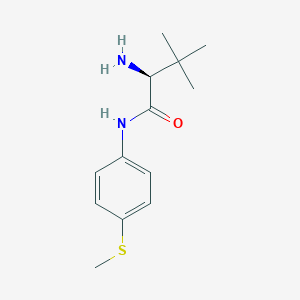
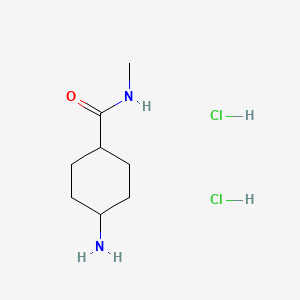
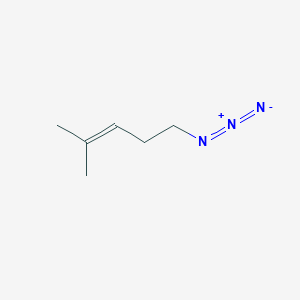

![Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15361261.png)
![2,3-Dihydro-6-methyl-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B15361274.png)
